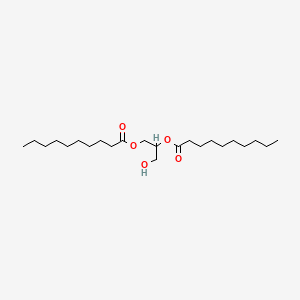
1,2-Didecanoylglycerol
描述
1,2-Didecanoylglycerol: is a diacylglycerol compound, which consists of a glycerol backbone esterified with two decanoic acid (capric acid) molecules at the first and second hydroxyl groups. This compound is a type of diglyceride and is known for its role as a lipid second messenger in various biological processes. It is also referred to as 1,2-dicaprin .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Didecanoylglycerol can be synthesized through the esterification of glycerol with decanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through methods such as recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, this compound can be produced through a similar esterification process but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation or extraction can enhance the yield and purity of the product. The industrial production process also involves stringent quality control measures to ensure the consistency and safety of the compound .
化学反应分析
Types of Reactions: 1,2-Didecanoylglycerol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield glycerol and decanoic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze this compound. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Glycerol and decanoic acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted glycerol derivatives.
科学研究应用
1,2-Didecanoylglycerol has several scientific research applications, including:
Biological Studies: It is used as a model diacylglycerol to study lipid signaling pathways and protein kinase C activation in various biological systems.
Cancer Research: The compound has been evaluated as a complete skin tumor promoter in mouse models, providing insights into the mechanisms of tumor promotion and progression.
Pharmacological Studies: It is used to investigate the effects of diacylglycerols on cellular processes and their potential therapeutic applications.
Industrial Applications: this compound is used in the formulation of various cosmetic and pharmaceutical products due to its emollient and moisturizing properties.
作用机制
1,2-Didecanoylglycerol exerts its effects primarily through the activation of protein kinase C, a family of enzymes involved in various cellular processes such as cell growth, differentiation, and apoptosis. The compound mimics the natural diacylglycerol produced in cells and binds to the regulatory domain of protein kinase C, leading to its activation. This activation triggers a cascade of downstream signaling events that modulate various cellular functions .
相似化合物的比较
1,2-Dioctanoylglycerol: Similar to 1,2-didecanoylglycerol but with octanoic acid instead of decanoic acid.
1,3-Didecanoylglycerol: An isomer of this compound with the decanoic acid molecules esterified at the first and third hydroxyl groups of glycerol.
1,2-Dipalmitoylglycerol: Contains palmitic acid instead of decanoic acid.
Uniqueness: this compound is unique due to its specific fatty acid composition and its ability to act as a potent activator of protein kinase C. Its distinct structure and properties make it a valuable tool in studying lipid signaling and its implications in health and disease .
属性
IUPAC Name |
(2-decanoyloxy-3-hydroxypropyl) decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSDEDOVXZDMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939105 | |
| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17863-69-3 | |
| Record name | 1,2-Didecanoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17863-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Didecanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017863693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 1,2-Didecanoylglycerol in cells?
A1: this compound primarily targets and activates Protein Kinase C (PKC) [, , , , , , ], a family of enzymes involved in signal transduction pathways regulating cell growth, differentiation, and apoptosis.
Q2: How does this compound activate PKC?
A2: Similar to naturally occurring DAGs, this compound binds to the regulatory domain of PKC, increasing its affinity for calcium ions and phosphatidylserine, leading to its activation [, , ].
Q3: What are the downstream effects of PKC activation by this compound?
A3: PKC activation by this compound initiates a cascade of phosphorylation events, ultimately influencing gene expression, cell proliferation, inflammation, and tumor promotion [, , , , , , , ].
Q4: Can this compound exert effects independent of PKC activation?
A4: Research suggests this compound may modulate calcium influx and insulin release in certain cell types via PKC-independent mechanisms []. Further investigation is needed to fully elucidate these pathways.
Q5: Does the cellular response to this compound vary across different cell types?
A5: Yes, the magnitude and nature of cellular responses to this compound vary depending on the cell type, expression levels of PKC isoforms, and the presence of other signaling molecules [, , , ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula is C23H46O5, and the molecular weight is 402.6 g/mol.
Q7: Is there information available about the material compatibility of this compound?
A7: The provided research primarily focuses on the biological activity of this compound. Information regarding material compatibility is limited.
Q8: Does this compound possess any catalytic properties itself?
A8: this compound is not an enzyme and does not possess inherent catalytic properties. Its role is primarily as a signaling molecule.
Q9: What are the main applications of this compound in research?
A9: this compound is utilized in research to:
- Study PKC activation and downstream signaling pathways. [, , , , , , ]
- Investigate the role of DAGs in various cellular processes, such as cell growth, differentiation, and apoptosis. [, , , , , , ]
- Explore its potential as a tumor promoter in two-stage carcinogenesis models. [, ]
Q10: How does the length of the acyl chain in this compound affect its activity?
A13: Research suggests that the length of the acyl chain can influence the potency and selectivity of DAGs towards different PKC isoforms [, ]. For instance, this compound exhibited higher potency than 1,2-Dioctanoylglycerol in activating PKC in some studies [].
Q11: What is the significance of the sn-1,2 configuration of the acyl chains in this compound?
A14: The sn-1,2 configuration is crucial for the biological activity of DAGs []. This specific stereochemistry allows for optimal interaction with the PKC binding site.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


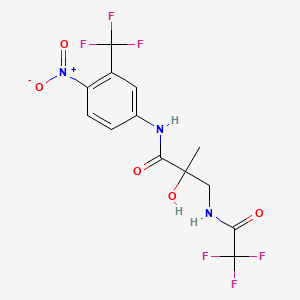
![N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine](/img/structure/B1663840.png)

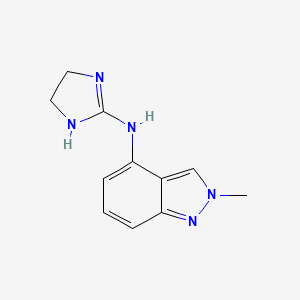
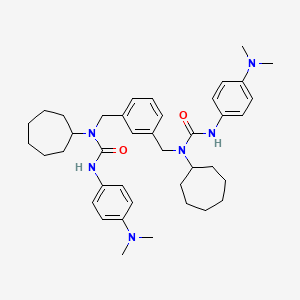
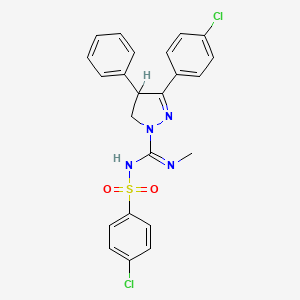

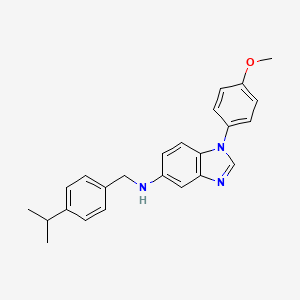
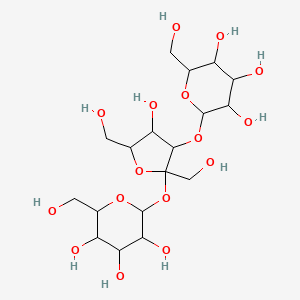
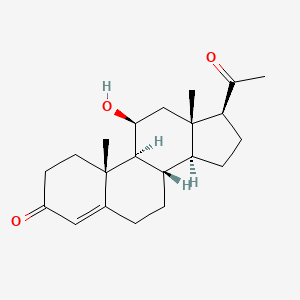
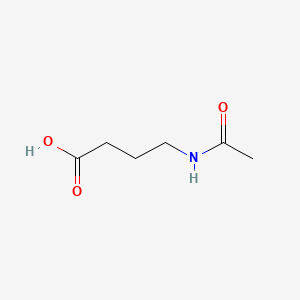
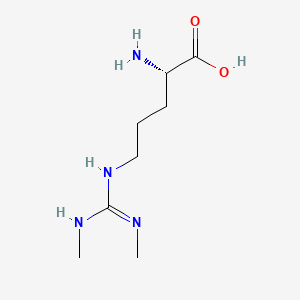
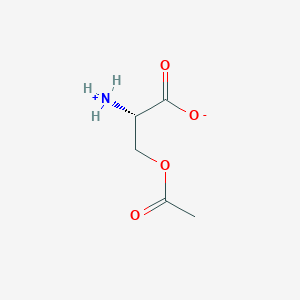
![3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride](/img/structure/B1663860.png)
